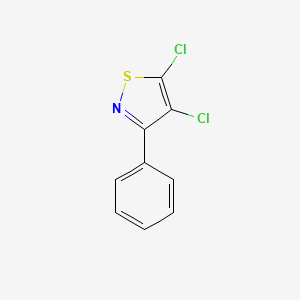

4,5-Dichloro-3-phenyl-1,2-thiazole

Description

Significance of 1,2-Thiazole Scaffolds in Modern Chemical Research

The 1,2-thiazole, or isothiazole (B42339), ring is a five-membered aromatic heterocycle containing a nitrogen and a sulfur atom adjacent to each other. This structural motif is a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural feature in a multitude of biologically active compounds. researchgate.netnih.gov The unique arrangement of heteroatoms in the 1,2-thiazole ring imparts a distinct electronic distribution, allowing for a wide range of chemical modifications and interactions with biological targets.

Derivatives of 1,2-thiazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties. nih.gov For instance, certain isothiazole derivatives have been investigated as potent enzyme inhibitors and modulators of cellular pathways. researchgate.net The ability of the isothiazole ring to act as a bioisostere for other functional groups, coupled with its metabolic stability, makes it a valuable component in the design of new therapeutic agents.

Overview of Dihalogenated Phenyl Thiazoles: Historical Context and Research Evolution

The introduction of halogen atoms onto the thiazole (B1198619) ring, particularly chlorine, significantly modifies the chemical properties of the molecule. Dihalogenated thiazoles, including those bearing a phenyl substituent, are important intermediates in organic synthesis. The halogen atoms serve as versatile handles for further functionalization through various chemical reactions.

Historically, the synthesis of halogenated thiazoles has been an area of active research, with early methods often relying on direct halogenation of pre-formed thiazole rings. Over time, more sophisticated and regioselective methods have been developed. The presence of two chlorine atoms, as in 4,5-dichloro-3-phenyl-1,2-thiazole (B6185698), renders the thiazole ring electron-deficient, influencing its reactivity towards nucleophiles and its utility in cross-coupling reactions. Research into dihalogenated phenyl thiazoles has evolved to explore their potential as building blocks for more complex molecules with specific applications in materials science and medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H5Cl2NS |

|---|---|

Molecular Weight |

230.11 g/mol |

IUPAC Name |

4,5-dichloro-3-phenyl-1,2-thiazole |

InChI |

InChI=1S/C9H5Cl2NS/c10-7-8(12-13-9(7)11)6-4-2-1-3-5-6/h1-5H |

InChI Key |

ZJKHEBUQSRIKHN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NSC(=C2Cl)Cl |

Origin of Product |

United States |

Chemical Properties of 4,5 Dichloro 3 Phenyl 1,2 Thiazole

While specific experimental data for 4,5-dichloro-3-phenyl-1,2-thiazole (B6185698) is not extensively documented in publicly available literature, its chemical properties can be inferred from its structure and comparison with related compounds.

Interactive Data Table: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Notes |

| Molecular Formula | C9H5Cl2NS | |

| Molecular Weight | 230.12 g/mol | |

| Appearance | Likely a solid at room temperature | Based on similar substituted thiazoles. |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Likely soluble in organic solvents like dichloromethane (B109758), chloroform, and DMF. | Inferred from related structures. |

Synthesis of 4,5 Dichloro 3 Phenyl 1,2 Thiazole

A definitive, detailed experimental procedure for the synthesis of 4,5-dichloro-3-phenyl-1,2-thiazole (B6185698) is not readily found in the surveyed literature. However, general synthetic strategies for related dichloroisothiazoles can provide insight into plausible routes. One common approach involves the cyclization of a precursor that already contains the necessary phenyl group and the carbon-nitrogen-sulfur backbone, followed by chlorination.

A plausible, though not explicitly documented, synthetic route could involve the reaction of a substituted phenyl precursor with a source of sulfur and nitrogen, followed by a chlorination step. For example, the synthesis of related 4,5-dichloroisothiazole derivatives has been achieved through the reaction of nitriles with sulfur chlorides or by the cyclization of α,β-unsaturated nitriles.

Interactive Data Table: Plausible Precursors and Reagents for Synthesis

| Precursor/Reagent | Role in Synthesis |

| Phenylacetonitrile (B145931) or a derivative | Provides the phenyl group and adjacent carbon. |

| Sulfur monochloride (S2Cl2) or Thionyl chloride (SOCl2) | Source of sulfur and chlorine atoms for ring formation and chlorination. |

| Chlorine (Cl2) | Chlorinating agent. |

| A suitable solvent (e.g., DMF, sulfolane) | Reaction medium. |

Derivatization and Analog Design Strategies for 4,5 Dichloro 3 Phenyl 1,2 Thiazole

Rational Design of Structural Analogs through Peripheral Modification

The rational design of structural analogs of 4,5-dichloro-3-phenyl-1,2-thiazole (B6185698) can be systematically approached by modifying its peripheral components. This includes making systematic changes to the phenyl ring and introducing a variety of functional groups at the C4 and C5 positions of the thiazole (B1198619) ring.

Systematic Variation of the Phenyl Substituents

The phenyl group at the C3 position of the 1,2-thiazole ring is a key site for structural modification to explore structure-activity relationships (SAR). The electronic and steric properties of this ring can be fine-tuned by introducing a variety of substituents at the ortho, meta, and para positions.

A systematic approach would involve the synthesis of a library of analogs with substituents that span a range of electronic effects, from electron-donating groups (EDGs) to electron-withdrawing groups (EWGs), and vary in steric bulk.

Table 1: Proposed Phenyl Ring Modifications for SAR Studies

| Position | Substituent Type | Examples | Potential Impact |

| para | Electron-Donating | -OCH₃, -CH₃, -N(CH₃)₂ | Increased electron density in the phenyl ring, potential for altered binding interactions. |

| para | Electron-Withdrawing | -Cl, -Br, -F, -CF₃, -NO₂ | Decreased electron density, potential for altered metabolic stability and binding. |

| ortho | Steric Bulk | -CH(CH₃)₂, -C(CH₃)₃ | Introduction of steric hindrance, influencing the conformation of the molecule. |

| meta | Various | -OH, -CN, -COOH | Introduction of hydrogen bond donors/acceptors or charged groups to probe specific interactions. |

Introduction of Diverse Functional Groups at C4 and C5

The chlorine atoms at the C4 and C5 positions of the 1,2-thiazole ring are leaving groups that can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups. Studies on related chlorinated thiazoles and isothiazoles have shown that the chlorine atom at the C5 position is generally more susceptible to nucleophilic substitution. bepls.com

This differential reactivity can be exploited for selective functionalization. For instance, reaction with a nucleophile under controlled conditions might lead to monosubstitution at the C5 position, yielding 5-substituted-4-chloro-3-phenyl-1,2-thiazole derivatives. Subsequent reaction under more forcing conditions or with a different nucleophile could then modify the C4 position.

Table 2: Potential Nucleophilic Substitution Reactions at C4 and C5

| Nucleophile | Introduced Functional Group | Potential Derivatives |

| Amines (R-NH₂) | Amino | 4-Amino- or 5-Amino-1,2-thiazoles |

| Alcohols/Phenols (R-OH) | Alkoxy/Aryloxy | 4-Alkoxy- or 5-Alkoxy-1,2-thiazoles |

| Thiols (R-SH) | Thioether | 4-Thioether- or 5-Thioether-1,2-thiazoles |

| Azides (N₃⁻) | Azido | 4-Azido- or 5-Azido-1,2-thiazoles |

These reactions would significantly expand the chemical space around the this compound scaffold, introducing functionalities that can participate in hydrogen bonding, alter solubility, or act as handles for further conjugation.

Bioisosteric Replacements within the this compound Scaffold

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in drug design. nih.govdrughunter.comacs.orgcambridgemedchemconsulting.com For the this compound scaffold, bioisosteric replacements can be considered for both the phenyl ring and the thiazole core itself.

Replacing the phenyl ring with other aromatic or heteroaromatic systems can modulate properties such as lipophilicity, metabolic stability, and target interactions. acs.orgcambridgemedchemconsulting.com For example, substitution with a pyridine (B92270) ring could introduce a nitrogen atom for potential hydrogen bonding and alter the compound's pKa. Other five- or six-membered heterocycles like thiophene, furan, or pyrazole (B372694) could also be explored.

Bioisosteric replacement of the 1,2-thiazole ring itself is a more fundamental change. Depending on the desired properties, one might consider replacing it with other five-membered heterocycles such as isoxazole, pyrazole, or 1,2,3-triazole. These changes would significantly alter the electronic distribution and geometry of the core scaffold.

Hybridization Strategies with Other Chemical Scaffolds

Hybridization involves combining the this compound scaffold with other known bioactive chemical moieties to create new hybrid molecules with potentially synergistic or novel activities. ekb.egresearchgate.net This can be achieved by linking the two scaffolds through a suitable spacer.

For example, a functional group introduced at the C5 position (e.g., an amino or carboxyl group) could serve as an attachment point for another heterocyclic ring system known for a particular biological activity. This approach has been successfully used in the development of various therapeutic agents. ekb.eg

Library Synthesis and High-Throughput Derivatization Methods

To efficiently explore the chemical space around this compound, high-throughput synthesis and combinatorial chemistry approaches can be employed. nih.gov These methods allow for the rapid generation of a large number of derivatives for screening.

Solid-phase synthesis could be a valuable tool, where the 1,2-thiazole core is attached to a resin, allowing for sequential modifications and easy purification of the final products. nih.gov For instance, a resin-bound precursor could undergo a series of reactions to introduce diversity at the phenyl ring and the C4/C5 positions.

Solution-phase parallel synthesis, coupled with purification techniques like automated flash chromatography, can also be used to generate libraries of analogs. The development of robust and generalizable reaction conditions for the key derivatization steps is crucial for the success of these high-throughput approaches.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an essential tool for determining the precise structure of organic molecules. However, specific NMR data for this compound is not available in the reviewed literature.

Elucidation of Proton (¹H) and Carbon-13 (¹³C) Chemical Shifts

Detailed experimental ¹H and ¹³C NMR data for this compound, which would provide information on the chemical environment of each proton and carbon atom, could not be located. Theoretical estimations could be performed, but no experimentally verified spectra are published.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Similarly, there is no available information on the application of two-dimensional NMR techniques such as COSY, HSQC, HMBC, or NOESY for this compound. These advanced analyses are critical for confirming the connectivity of atoms within the molecule and for any stereochemical assignments, but no such studies have been published.

Mass Spectrometry (MS)

Mass spectrometry provides vital information on the molecular weight and fragmentation pattern of a compound, further confirming its identity. As with NMR data, specific MS analyses for this compound are not documented in the available literature.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

No published data from high-resolution mass spectrometry, which would determine the exact mass of this compound and confirm its elemental composition, could be found.

Fragmentation Pattern Analysis for Structural Confirmation

An analysis of the fragmentation pattern of this compound under mass spectrometry conditions would offer valuable structural confirmation. However, such an analysis has not been reported in the scientific literature.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Derivatives

Information regarding the use of GC-MS for the purity assessment or analysis of volatile derivatives of this compound is also absent from the public domain.

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful, non-destructive technique for identifying the functional groups and probing the molecular structure of a compound. The infrared and Raman spectra provide a unique molecular fingerprint based on the vibrational modes of the molecule's constituent atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum displays absorption bands at specific frequencies corresponding to the different vibrational modes. For this compound, FT-IR analysis would be expected to reveal characteristic peaks for the C-Cl, C=N, C=C, and S-N bonds within the thiazole ring, as well as the vibrations associated with the phenyl substituent.

A search for specific FT-IR data for this compound did not yield any results.

Raman Spectroscopy for Molecular Vibrations and Structure

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and can provide valuable information about the skeletal structure of a molecule. A Raman spectrum of this compound would be expected to show strong signals for the C-S and S-N bonds, as well as the phenyl ring vibrations.

No specific Raman spectroscopic data for this compound could be found in the searched literature.

X-ray Crystallography

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information about bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Definitive 3D Structure Determination

By diffracting X-rays through a single crystal of a compound, a detailed electron density map can be generated, from which the exact positions of the atoms can be determined. For this compound, single-crystal X-ray diffraction would provide unambiguous proof of its structure, including the planarity of the thiazole ring and the orientation of the phenyl group relative to the heterocyclic core.

No published single-crystal X-ray diffraction data for this compound was identified.

Analysis of Intermolecular Interactions and Crystal Packing

The data from X-ray crystallography also reveals how molecules are arranged in the crystal lattice. This includes the identification of non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking, which are crucial for understanding the solid-state properties of a material.

Without crystallographic data, an analysis of the intermolecular interactions and crystal packing of this compound is not possible.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum can provide insights into the nature of the chromophores present and the extent of conjugation in the molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π-π* and n-π* transitions associated with the aromatic thiazole ring and the phenyl group.

Specific UV-Vis absorption data for this compound could not be located in the available scientific databases.

Based on a comprehensive search of available scientific literature, there is currently no specific research published that details the theoretical and computational investigations of this compound. As a result, the generation of a detailed article with specific data tables and in-depth research findings on its quantum chemical calculations, molecular orbital analysis, and predicted spectroscopic properties is not possible without fabricating information.

The requested outline requires a level of detail—including Density Functional Theory (DFT) studies, ab initio analysis, HOMO-LUMO energy gaps, Fukui functions, and predicted spectra—that can only be derived from dedicated computational chemistry research. The absence of such studies for this particular compound in the public domain prevents the creation of an accurate and scientifically valid article as per the user's strict and specific instructions.

Further research on this specific isothiazole (B42339) derivative would be required to provide the data necessary to populate the requested sections.

Lack of Publicly Available Research Data Precludes a Detailed Theoretical and Computational Analysis of this compound

A comprehensive search of scientific literature and chemical databases has revealed a significant gap in the publicly available research concerning the chemical compound this compound. Despite extensive queries for theoretical and computational investigations, no specific studies detailing the nuclear magnetic resonance (NMR) chemical shift predictions, vibrational frequency calculations, aromaticity analysis, molecular dynamics simulations, or structure-property relationships for this particular molecule could be located.

While general computational methodologies for the broader class of thiazoles and isothiazoles are well-established within the scientific community, applying these general principles to this compound without specific experimental or calculated data would be purely speculative and would not meet the required standards of scientific accuracy. The stringent requirement to focus solely on the requested compound and to include detailed research findings and data tables cannot be fulfilled due to this lack of specific information.

Therefore, the sections and subsections outlined for the theoretical and computational investigation of this compound, including:

Structural Analysis and Characterization

Established Synthetic Routes to the 1,2-Thiazole Ring System

The construction of the this compound scaffold relies on fundamental reactions that first form the isothiazole (B42339) core, followed by or concurrent with the introduction of the specific substituents.

Cyclization Reactions for Thiazole Core Formation

The formation of the 1,2-thiazole (isothiazole) ring is the foundational step in synthesizing the target compound. A key strategy involves the reaction of primary enamines with specific sulfur-containing reagents. One notable method is the reaction of methyl 3-aminocrotonate with 4,5-dichloro-1,2,3-dithiazolium chloride, which yields a substituted isothiazole. rsc.org This reaction highlights a pathway where a nitrogen-containing substrate cyclizes with a sulfur-donating agent to form the heterocyclic core.

Another established approach involves the reaction of substituted acetonitriles with sulfur chlorides. For instance, the reaction of acetonitrile (B52724) derivatives with disulfur (B1233692) dichloride (S₂Cl₂) in dichloromethane (B109758) is a known method for producing 1,2,3-dithiazolium salts, which can be precursors to isothiazoles. researchgate.net While not a direct route to the target compound, this illustrates the principle of building the ring from simple, linear precursors.

A more direct synthesis involves the reaction of α-phenyl-β-aminocrotononitrile (a type of enamine) with sulfur dichloride (SCl₂) or disulfur dichloride (S₂Cl₂). This method constructs the 3-phenylisothiazole (B82050) skeleton in a single cyclization step, incorporating the necessary phenyl group from the starting material.

Approaches for Halogenation at C4 and C5 Positions of the 1,2-Thiazole Ring

Direct halogenation of a pre-formed 3-phenyl-1,2-thiazole ring is challenging. Instead, the chloro-substituents at the C4 and C5 positions are typically introduced by using chlorinated starting materials or chlorinating agents during the cyclization process.

The synthesis of aryl 4,5-dichloroisothiazol-3-yl ketones proceeds via the acylation of aromatic compounds with 4,5-dichloroisothiazole-3-carbonyl chloride . researchgate.net This indicates that the 4,5-dichloro-substituted isothiazole ring is a stable and accessible building block. The synthesis of this key intermediate, and related structures like 4,5-dichloro-3-trichloromethylisothiazole , is foundational. researchgate.net These precursors are synthesized from simple starting materials like trichloroacetonitrile, which reacts with sulfur chlorides to form the chlorinated isothiazole ring.

The reaction of these pre-chlorinated isothiazoles with various nucleophiles often results in the selective substitution of the chlorine atom at the C5 position, leaving the C4-chloro substituent intact. For example, reactions of 4,5-dichloro-3-cyanoisothiazole with piperidine (B6355638), phenylthiols, or benzylthiols lead to the replacement of the C5 chlorine atom. pleiades.online This reactivity pattern underscores the importance of incorporating both chlorine atoms at the outset of the synthesis.

Table 1: Reactivity of 4,5-Dichloroisothiazole Derivatives

| Starting Material | Reagent | Position of Substitution | Ref |

|---|---|---|---|

| 4,5-Dichloro-3-trichloromethylisothiazole | Piperidine, Morpholine | C5 | researchgate.net |

| 4,5-Dichloro-3-cyanoisothiazole | Piperidine, Phenylthiol | C5 | pleiades.online |

Strategies for Phenyl Substitution at the C3 Position

Introducing the phenyl group at the C3 position can be achieved through several strategies. The most direct method involves starting with a precursor that already contains the phenyl group, such as phenylacetonitrile (B145931) or its derivatives. rsc.org

A highly effective and established method is the Friedel-Crafts acylation of benzene (B151609) with 4,5-dichloroisothiazole-3-carbonyl chloride. researchgate.net This reaction, catalyzed by a Lewis acid like aluminum chloride, directly forms (4,5-dichloroisothiazol-3-yl)phenyl ketone. While this provides a ketone linker between the phenyl and isothiazole moieties, it is a critical step toward the final compound, as the ketone can be subsequently reduced or modified. This method allows for the late-stage introduction of the phenyl group onto the pre-formed dichloro-isothiazole ring system.

Novel and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign reaction protocols. These include microwave-assisted synthesis and transition-metal-catalyzed reactions.

Microwave-Assisted Synthesis for this compound Precursors

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. While specific microwave-assisted syntheses for this compound are not extensively documented, the synthesis of its precursors can benefit from this technology.

Transition-Metal-Catalyzed Couplings in Phenylthiazole Synthesis

Transition-metal catalysis offers a versatile and powerful alternative to classical methods like Friedel-Crafts acylation for forming carbon-carbon bonds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are particularly prominent.

This strategy would typically involve the coupling of a 3-halo-4,5-dichloroisothiazole (e.g., 3-bromo- (B131339) or 3-chloro-) with phenylboronic acid . The use of a palladium catalyst, such as a Pd(0)-Y zeolite system or other palladium complexes, in the presence of a suitable base, can efficiently forge the bond between the isothiazole C3 carbon and the phenyl ring. researchgate.net This approach offers high functional group tolerance and typically proceeds under milder conditions than Friedel-Crafts reactions. While direct C-H arylation is another modern technique, its application to selectively functionalize the C3 position of an isothiazole ring in the presence of other reactive sites would require careful optimization. nih.gov

Table 2: Comparison of Synthetic Strategies for C3-Phenylation

| Method | Precursors | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 4,5-Dichloroisothiazole-3-carbonyl chloride, Benzene | Lewis Acid (e.g., AlCl₃) | Established, uses common reagents | Harsh conditions, produces ketone intermediate |

| Suzuki-Miyaura Coupling | 3-Halo-4,5-dichloroisothiazole, Phenylboronic acid | Pd Catalyst, Base | Mild conditions, high functional group tolerance | Requires synthesis of halogenated/boronic acid precursors |

Unveiling the Synthesis of this compound: A Look into Methodologies and Green Chemistry

The synthesis of halogenated thiazoles, a class of heterocyclic compounds with significant interest in various chemical fields, involves intricate methodologies. This article focuses on the chemical compound this compound, exploring its synthetic pathways, the application of green chemistry principles in the synthesis of related compounds, and the preparation of necessary precursors.

Synthetic Methodologies for this compound and Related Derivatives

The synthesis of this compound, also known as 4,5-dichloro-3-phenylisothiazole, can be approached through various strategies, primarily involving the construction of the isothiazole ring followed by chlorination, or the cyclization of appropriately substituted precursors.

One potential pathway involves the synthesis of a 3-phenyl-1,2-thiazole core, which is subsequently subjected to dichlorination. The initial 3-phenyl-1,2-thiazole can be synthesized through several established methods. A common approach is the reaction of a β-ketonitrile with a sulfur source. For instance, the cyclization of a compound like 3-oxo-3-phenylpropanenitrile with a sulfurating agent can yield the 3-phenylisothiazole scaffold.

Following the formation of the 3-phenyl-1,2-thiazole ring, the introduction of chlorine atoms at the 4 and 5 positions is required. This can be achieved through direct chlorination using various chlorinating agents. Reagents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) are commonly employed for the halogenation of thiazole rings. The reaction conditions, including solvent, temperature, and the choice of chlorinating agent, are crucial for achieving the desired dichlorination selectively at the C4 and C5 positions.

Alternatively, the synthesis can proceed through the cyclization of a precursor that already contains the necessary phenyl and chloro substituents. For example, the reaction of a compound like 2,3-dichloro-3-phenylacrylonitrile with a sulfur transfer reagent could directly lead to the formation of the this compound ring. The challenge in this approach lies in the synthesis and stability of the dichlorinated precursor.

Research into the synthesis of related halogenated isothiazoles provides valuable insights. For instance, a patented method describes the synthesis of 3,4-dichloroisothiazole-5-carboxylic acid by chlorinating an alkali-metal cyanodithioformate. researchgate.net This highlights the feasibility of constructing the dichlorinated isothiazole ring from acyclic precursors. Another study details the synthesis of aryl 4,5-dichloroisothiazol-3-yl ketones via the acylation of aromatic compounds with 4,5-dichloroisothiazole-3-carbonyl chloride, demonstrating the reactivity and functionalization of the pre-formed dichloroisothiazole ring.

Green Chemistry Principles in the Synthesis of Halogenated Thiazoles

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including halogenated thiazoles, to minimize environmental impact and enhance safety. These principles focus on the use of less hazardous reagents, renewable feedstocks, and energy-efficient processes.

Several green synthetic methods have been developed for thiazole derivatives, which can be adapted for their halogenated counterparts. These include:

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in thiazole synthesis. bepls.com This technique provides rapid and uniform heating, often leading to cleaner reactions with fewer byproducts.

Ultrasonic-Mediated Synthesis: The use of ultrasound can also accelerate reaction rates and enhance yields in the synthesis of thiazole derivatives.

Green Catalysts: The development of recyclable and environmentally benign catalysts is a key aspect of green chemistry. For instance, silica-supported tungstosilisic acid has been used as a reusable catalyst for the one-pot synthesis of Hantzsch thiazole derivatives. bepls.com

Solvent-Free Reactions: Conducting reactions in the absence of a solvent or in environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG) is a cornerstone of green synthesis. bepls.com Catalyst-free and solvent-free conditions have been reported for the rapid synthesis of hydrazinyl thiazoles under microwave irradiation.

Multi-component Reactions: Designing synthetic routes that involve the simultaneous reaction of three or more starting materials in a single step (multi-component reactions) improves atom economy and reduces waste. bepls.com

While specific green synthetic routes for this compound are not extensively documented, the principles and methodologies applied to other thiazole derivatives offer a clear roadmap for developing more sustainable synthetic pathways.

Synthesis of Precursors and Building Blocks for this compound

The successful synthesis of this compound is highly dependent on the availability and preparation of key precursors and building blocks.

A crucial precursor is a molecule containing the 3-phenyl-1,2-thiazole skeleton. As mentioned, this can be synthesized from β-ketonitriles. The synthesis of β-ketonitriles themselves can be achieved through various methods, including the acylation of nitriles. rsc.org For example, the reaction of benzoyl chloride with acetonitrile in the presence of a strong base would yield 3-oxo-3-phenylpropanenitrile.

Another key building block for a convergent synthesis would be a dichlorinated three-carbon synthon. The synthesis of compounds like 2,3-dichloro-3-phenylacrylonitrile is a challenging task but could be a valuable intermediate. The synthesis of similar compounds, such as 2,3-dichloro-6-nitrobenzonitrile, has been reported and involves the reaction of a trichlorinated precursor with a cyanide source. nih.gov

The table below summarizes some of the key precursors and their potential synthetic routes.

| Precursor/Building Block | Potential Synthetic Route | Reference |

| 3-Oxo-3-phenylpropanenitrile | Acylation of acetonitrile with a benzoyl derivative. | rsc.org |

| 3-Phenyl-1,2-thiazole | Cyclization of 3-oxo-3-phenylpropanenitrile with a sulfur source. | General Method |

| 2,3-Dichloro-3-phenylacrylonitrile | Halogenation and cyanation of a phenyl-propanoid precursor. | Analogy to nih.gov |

| 4,5-Dichloroisothiazole-3-carbonyl chloride | Available as a reactive intermediate for acylation reactions. |

The development of efficient and scalable methods for the synthesis of these precursors is paramount for the successful and practical production of this compound.

Nucleophilic Substitution Reactions on the Dichlorothiazole Moiety

The presence of two chlorine atoms on the 1,2-thiazole ring renders the C4 and C5 positions susceptible to nucleophilic attack. The reactivity and selectivity of these positions are governed by the electronic nature of the thiazole ring and the influence of the C3-phenyl substituent.

Reactivity at C4 and C5 Halogen Positions

Studies on analogous 4,5-dichloroisothiazoles have demonstrated that the chlorine atom at the C5 position is generally more labile and susceptible to nucleophilic displacement than the chlorine at the C4 position. This enhanced reactivity at C5 is attributed to the electronic characteristics of the 1,2-thiazole system. For instance, research on 4,5-dichloro-3-trichloromethylisothiazole revealed that reactions with various heterocyclic amines, such as piperidine, morpholine, and pyrrolidine, selectively yield the corresponding 5-amino-4-chloro-3-trichloromethylisothiazoles. researchgate.netresearchgate.net This substitution occurs in high yields, ranging from 81-96%. researchgate.netresearchgate.net

Similarly, the reaction of aryl 4,5-dichloroisothiazol-3-yl ketones with nucleophiles like piperidine, butylthiol, phenylthiol, and sodium methoxide (B1231860) or ethoxide also results in the selective substitution of the C5-chloro atom. researchgate.net These findings strongly suggest that for this compound, nucleophilic attack will preferentially occur at the C5 position.

Chemo- and Regioselectivity in Nucleophilic Displacements

The selective replacement of the C5-chloro atom highlights the distinct chemo- and regioselectivity of nucleophilic substitution on the 4,5-dichlorothiazole (B13880855) scaffold. This selectivity allows for the stepwise functionalization of the heterocyclic ring. The initial substitution at the more reactive C5 position can be followed by a subsequent, often more forcing, substitution at the C4 position if desired.

The reaction of 4,5-dichloro-3-trichloromethylisothiazole with amines in a dimethylformamide (DMF) medium consistently produces 5-amino-substituted 3-trichloromethyl-4-chloroisothiazoles. researchgate.net This indicates that the choice of solvent and reaction conditions can be optimized to ensure high selectivity. The reaction of aryl 4,5-dichloroisothiazol-3-yl ketones with piperidine proceeds cleanly to give the 5-piperidino-4-chloro derivative. researchgate.net Reactions with thiols in the presence of a base like triethylamine (B128534) or sodium methoxide also favor C5 substitution, although yields can be variable. researchgate.net

Below is a table summarizing the regioselective nucleophilic substitution at the C5 position in analogous dichloroisothiazole systems.

| Nucleophile | Substrate | Product | Yield (%) | Reference |

| Piperidine | 4,5-dichloro-3-trichloromethylisothiazole | 4-chloro-5-piperidino-3-trichloromethylisothiazole | 96 | researchgate.netresearchgate.net |

| Morpholine | 4,5-dichloro-3-trichloromethylisothiazole | 4-chloro-5-morpholino-3-trichloromethylisothiazole | 92 | researchgate.netresearchgate.net |

| Pyrrolidine | 4,5-dichloro-3-trichloromethylisothiazole | 4-chloro-5-pyrrolidino-3-trichloromethylisothiazole | 81 | researchgate.netresearchgate.net |

| Piperazine | 4,5-dichloro-3-trichloromethylisothiazole | 4-chloro-5-(piperazin-1-yl)-3-trichloromethylisothiazole | 91 | researchgate.netresearchgate.net |

| Piperidine | aryl 4,5-dichloroisothiazol-3-yl ketone | aryl 5-piperidino-4-chloroisothiazol-3-yl ketone | 85 | researchgate.net |

| Butylthiol | aryl 4,5-dichloroisothiazol-3-yl ketone | aryl 5-butylsulfanyl-4-chloroisothiazol-3-yl ketone | 15-60 | researchgate.net |

| Phenylthiol | aryl 4,5-dichloroisothiazol-3-yl ketone | aryl 5-phenylsulfanyl-4-chloroisothiazol-3-yl ketone | 36-50 | researchgate.net |

| Sodium Methoxide | aryl 4,5-dichloroisothiazol-3-yl ketone | aryl 5-methoxy-4-chloroisothiazol-3-yl ketone | 70 | researchgate.net |

| Sodium Ethoxide | aryl 4,5-dichloroisothiazol-3-yl ketone | aryl 5-ethoxy-4-chloroisothiazol-3-yl ketone | 75 | researchgate.net |

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl group at the C3 position of the thiazole ring provides a secondary site for functionalization via electrophilic aromatic substitution. The 4,5-dichloro-1,2-thiazolyl substituent is expected to act as a deactivating and meta-directing group due to its electron-withdrawing nature.

Direct Functionalization Strategies

Direct electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, can be employed to introduce new functional groups onto the phenyl ring. The conditions for these reactions must be carefully controlled to avoid undesired reactions on the electron-rich thiazole ring.

While specific examples for this compound are not extensively documented in readily available literature, general principles of electrophilic aromatic substitution suggest that reactions will proceed at the meta-position of the phenyl ring. For instance, the nitration of phenyl-substituted azoles often leads to the formation of nitrophenyl derivatives.

Directed Ortho-Metalation Approaches

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgacs.orguwindsor.cabaranlab.orgacs.org This method involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. wikipedia.org

In the context of 3-phenyl-1,2-thiazole derivatives, the nitrogen atom of the thiazole ring could potentially act as a directing group, facilitating lithiation at the ortho-position of the phenyl ring. However, the application of DoM to this specific heterocyclic system requires further investigation to establish its feasibility and efficiency. The general principle involves the coordination of the organolithium reagent to the heteroatom of the DMG, which lowers the pKa of the adjacent ortho-proton, enabling its abstraction. baranlab.org

Heterocyclic Ring Transformations Involving the 1,2-Thiazole Nucleus

The 1,2-thiazole ring, under certain conditions, can undergo transformations leading to the formation of other heterocyclic systems or acyclic compounds. These reactions often involve ring-opening followed by recyclization or other rearrangements.

Photochemical irradiation of isothiazoles has been shown to induce rearrangement to the corresponding thiazoles. researchgate.netresearchgate.net For example, the irradiation of 4-phenylisothiazole (B13574574) can yield 4-phenylthiazole. researchgate.net This suggests that photochemical methods could potentially be employed to isomerize or rearrange the 1,2-thiazole ring of the title compound.

Ring-opening reactions of isothiazoles have also been reported. researchgate.net For instance, the reaction of 3,5-dimethylisothiazole (B12978422) with acetylcobalttetracarbonyl under phase-transfer catalysis conditions results in ring opening and N-acylation. researchgate.net While these examples involve isothiazoles, they provide a conceptual framework for potential ring transformations of this compound, which could lead to novel molecular scaffolds. Further research is needed to explore the specific conditions under which such transformations can be achieved for this particular compound.

Ring Expansion and Contraction Reactions

While specific examples of ring expansion and contraction reactions involving this compound are not extensively documented in the literature, the general behavior of related thiazole and isothiazole systems suggests potential pathways for such transformations. For instance, photochemical rearrangements of thiazoles and isothiazoles are known to yield other heterocyclic systems, sometimes involving ring expansion or contraction. chemistryworld.com These transformations often proceed through complex mechanisms involving cleavage and reformation of the heterocyclic ring.

In a related context, the thermal or acid-catalyzed ring contraction of 1,2,6-thiadiazines has been reported to produce 1,2,5-thiadiazoles. While this is a different starting heterocycle, it demonstrates the principle of ring contraction within sulfur-nitrogen containing heterocycles.

Transformations to Other Heterocyclic Systems (e.g., thiadiazoles, pyrimidines, isothiazoles)

The 1,2-thiazole ring can be a precursor to other heterocyclic systems through various rearrangement and transformation reactions. For example, the reaction of 4-chloroquinazolines with hydrazine (B178648) hydrate (B1144303) can lead to the formation of 1,2,4-triazoles, demonstrating a ring transformation of a chloroheterocycle. rsc.org Although this is not a direct transformation of a 1,2-thiazole, it highlights a potential reaction pathway for chloro-substituted heterocycles.

Furthermore, the synthesis of thiazolo[3,2-b] mdpi.comwikipedia.orgwikipedia.orgtriazole-6(5H)-ones from 3-amino-1,2,4-triazoles showcases the use of a thiazole-containing fragment in the construction of fused heterocyclic systems. mdpi.com It is conceivable that this compound could undergo nucleophilic substitution reactions followed by cyclization to afford various fused heterocyclic systems. For example, reaction with a binucleophile could potentially lead to the formation of pyrimidines or other diazine systems.

The transformation of 1,2,3-thiadiazoles into other heterocyclic systems, such as 1,2,4-triazoles, has also been documented. mdpi.com While a different isomer of thiadiazole, this illustrates the general principle of converting one heterocyclic ring into another.

Palladium-Catalyzed Cross-Coupling Reactions on the Dichlorothiazole and Phenyl Moieties

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the two chlorine atoms on the thiazole ring of this compound, as well as potential functionalization of the phenyl ring, provide multiple sites for such transformations. mdpi.com

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with a halide, is a widely used method for the formation of C-C bonds. diva-portal.org In the context of dihalogenated heterocycles, such as 3,5-dichloro-1,2,4-thiadiazole, selective mono- or di-arylation can be achieved by controlling the reaction conditions. nih.govresearchgate.net For instance, reaction at room temperature often favors monosubstitution, while higher temperatures can lead to disubstitution. nih.govresearchgate.net

By analogy, this compound would be expected to undergo Suzuki-Miyaura coupling with various aryl or vinyl boronic acids or their esters. The regioselectivity of the first coupling would likely be influenced by the electronic and steric environment of the two chlorine atoms. It is plausible that one chlorine atom would be more reactive than the other, allowing for sequential, site-selective couplings to introduce two different substituents. The use of pentafluorophenyl esters as electrophiles in Suzuki-Miyaura coupling has also been reported, highlighting the expanding scope of this reaction. mdpi.com

A plausible reaction scheme for the Suzuki-Miyaura coupling of this compound is shown below:

| Reactant | Coupling Partner | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/MeOH | 4-Aryl-5-chloro-3-phenyl-1,2-thiazole |

| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/MeOH (reflux) | 4,5-Diaryl-3-phenyl-1,2-thiazole |

Sonogashira Coupling

The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is valuable for the synthesis of alkynyl-substituted heterocycles. The reactivity of different halogens in Sonogashira coupling generally follows the order I > Br > Cl. wikipedia.org

Therefore, direct Sonogashira coupling of the chloro-substituents in this compound might require forcing conditions. However, the development of more active catalyst systems has expanded the scope of Sonogashira coupling to include less reactive aryl chlorides. Selective mono- or di-alkynylation could potentially be achieved by controlling the stoichiometry of the reagents and the reaction conditions. For instance, the Sonogashira coupling of 3,5-dibromo-2,6-dichloropyridine (B8238365) has been shown to proceed with high selectivity. nih.gov

A representative, hypothetical Sonogashira coupling reaction is outlined below:

| Reactant | Coupling Partner | Catalyst | Co-catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|---|

| This compound | Terminal alkyne | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 4-Alkynyl-5-chloro-3-phenyl-1,2-thiazole |

Heck and Stille Coupling

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgmdpi.com This reaction is a powerful method for the synthesis of substituted alkenes. The reactivity of aryl halides in the Heck reaction generally follows the trend I > Br > Cl. mdpi.com Thus, similar to the Sonogashira coupling, the reaction of this compound may require optimized conditions to achieve efficient coupling. The use of highly active catalysts, such as those based on aminophosphine (B1255530) ligands, has been shown to promote the Heck reaction under milder conditions. rsc.org Visible light-induced Heck reactions of functionalized alkyl halides have also been developed. nih.gov

The Stille reaction utilizes an organotin reagent to couple with an organic halide, catalyzed by palladium. organic-chemistry.orgwikipedia.orglibretexts.org A key advantage of the Stille reaction is its tolerance to a wide variety of functional groups. The reaction has been successfully applied to various heterocyclic systems, including the selective coupling of 3-chloro-5-halo-4H-1,2,6-thiadiazin-4-ones. nih.gov This suggests that this compound would likely be a suitable substrate for Stille coupling, allowing for the introduction of various organic groups at the 4- and 5-positions. The relative reactivity of different organic groups on the tin reagent can also be controlled, adding to the synthetic utility of this reaction. thermofishersci.in

Below is a hypothetical representation of Heck and Stille couplings:

| Reactant | Coupling Partner | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| This compound | Alkene | Pd(OAc)₂ | Et₃N | DMF | 4-Alkenyl-5-chloro-3-phenyl-1,2-thiazole |

Stille Coupling

| Reactant | Coupling Partner | Catalyst | Solvent | Product |

|---|

These tables represent hypothetical reactions based on analogous systems.

Oxidation and Reduction Chemistry of the 1,2-Thiazole Ring System

The sulfur atom in the 1,2-thiazole ring can be oxidized to the corresponding sulfoxide (B87167) or sulfone. nih.gov This transformation can significantly alter the electronic properties of the ring and its substituents, potentially influencing its reactivity in subsequent reactions. The oxidation is typically carried out using oxidizing agents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide.

The reduction of the thiazole ring is also possible. For example, thiazoles can be reduced to thiazolines or thiazolidines using reducing agents like sodium borohydride. wikipedia.org The phenyl ring of this compound could also be subject to reduction under certain conditions, for instance, catalytic hydrogenation, although this might also affect the thiazole ring and the chloro substituents depending on the catalyst and reaction conditions.

Palladium-catalyzed ligand-directed C-H functionalization reactions can also involve oxidation, for example, in the formation of carbon-sulfur bonds. nih.gov

Theoretical and Computational Investigations of 4,5 Dichloro 3 Phenyl 1,2 Thiazole

Structure-Property Relationship (SPR) Studies based on Computational Parameters

cannot be populated with the required scientifically vetted information.

It is important to note that the absence of publicly available data does not necessarily mean that no research has been conducted on this compound. Such research may exist in proprietary industrial databases or in academic studies that have not yet been published or made publicly accessible. However, based on the currently available information, a detailed theoretical and computational analysis of 4,5-dichloro-3-phenyl-1,2-thiazole (B6185698) remains an area open for future scientific exploration.

Applications of 4,5 Dichloro 3 Phenyl 1,2 Thiazole in Materials Science and Chemical Biology

Postulated Utilization as a Building Block in Organic Synthesis

The presence of reactive chloro-substituents and a modifiable phenyl ring on the 1,2-thiazole core theoretically positions 4,5-Dichloro-3-phenyl-1,2-thiazole (B6185698) as a versatile synthetic intermediate.

Hypothetical Precursor for Advanced Heterocyclic Systems

The dichloro-functionality on the thiazole (B1198619) ring could serve as a handle for various cross-coupling reactions. For instance, palladium-catalyzed reactions like Suzuki, Stille, or Sonogashira couplings could potentially be employed to introduce new carbon-carbon or carbon-heteroatom bonds at the 4- and 5-positions. This would, in principle, allow for the construction of more complex, fused heterocyclic systems. The phenyl group at the 3-position could also be functionalized to further expand the molecular complexity.

A Theoretical Synthon for Polyfunctionalized Molecules

The chlorine atoms are susceptible to nucleophilic substitution, offering a pathway to introduce a wide range of functional groups. Reactions with amines, alcohols, or thiols could lead to the synthesis of polyfunctionalized 1,2-thiazole derivatives with tailored properties. The combination of the stable thiazole ring, the phenyl substituent, and the potential for diverse functionalization at two positions makes it a theoretically interesting synthon.

Speculative Potential in Optoelectronic Materials

Thiazole-containing compounds are widely explored for their use in organic electronics due to their electron-accepting nature and ability to form conjugated systems. While no data exists for this compound, its structural motifs suggest a potential, albeit unexplored, role in this field.

Theoretical Donor-Acceptor Systems Incorporating Thiazole Moieties

The electron-deficient nature of the thiazole ring, enhanced by the electron-withdrawing chloro-substituents, could make this compound a potential acceptor unit in a donor-acceptor (D-A) architecture. When linked to a suitable electron-donating moiety, such a system could exhibit charge-transfer properties relevant for applications in organic photovoltaics or non-linear optics.

A Putative Role in Conjugated Polymers or Small Organic Molecules

If the chlorine atoms can be replaced by groups that allow for polymerization, such as boronic esters or stannanes, this compound could theoretically be incorporated as a monomer into conjugated polymers. The resulting polymers would possess a thiazole unit in their backbone, potentially influencing their electronic and photophysical properties. As a discrete small molecule, its properties would be highly dependent on the functional groups that could replace the chlorine atoms.

Postulated Application as Ligands in Coordination Chemistry

The nitrogen atom of the thiazole ring possesses a lone pair of electrons, making it a potential coordination site for metal ions.

The coordination of metal ions to the nitrogen atom of the 1,2-thiazole ring could lead to the formation of various coordination complexes. The nature of the metal and the other ligands in the coordination sphere would dictate the structure and properties of the resulting complex. The phenyl and chloro substituents would influence the steric and electronic environment around the metal center. However, without experimental data, the coordinating ability and the properties of any such complexes remain purely speculative.

Metal Chelation Properties of 1,2-Thiazole Derivatives

The nitrogen atom in the 1,2-thiazole ring possesses a lone pair of electrons, making it a potential coordination site for metal ions. researchgate.net The coordinating ability of thiazolyl ligands is largely attributed to the presence of nitrogen and sulfur atoms in the five-membered ring as potential donor sites. researchgate.net Generally, the nitrogen atom is a more effective donor than the sulfur atom. researchgate.net The nature of the metal ion and the substituents on the heterocyclic ring are crucial in determining the specifics of these metal-ligand interactions. researchgate.net

For instance, thiazole derivatives can form stable complexes with a variety of transition metals. researchgate.net The introduction of substituents can significantly influence the chelation properties. In the case of This compound , the electron-withdrawing nature of the chlorine atoms could decrease the basicity of the nitrogen atom, thereby affecting its coordination strength. Conversely, the phenyl group could participate in π-stacking interactions, potentially stabilizing the resulting metal complex.

| Thiazole Derivative | Metal Ion | Coordination Mode | Reference |

| Thiazole-derived Schiff-bases | Ni(II), Cu(II), Zn(II) | Tridentate | researchgate.net |

| Aminothiazole derivatives | Co(II), Ni(II), Cu(II), Zn(II) | Bidentate | researchgate.net |

| Thiazolo[5,4-d]thiazole-2,7-dicarboxylate | Lanthanides (La, Ce, Nd, Sm, Eu, Gd) | Terminal monodentate or (N,O)-chelating bidentate | mdpi.com |

Design of Metal-Organic Frameworks (MOFs) or Catalysts

The ability of 1,2-thiazole derivatives to act as ligands makes them suitable for the construction of Metal-Organic Frameworks (MOFs). MOFs are porous crystalline materials with applications in gas storage, separation, and catalysis. The structure and functionality of the organic linker are critical in determining the properties of the resulting MOF. Thiazole-based linkers have been successfully employed in the synthesis of luminescent MOFs. mdpi.comresearchgate.net

The thiazolo[5,4-d]thiazole (B1587360) (TTZ) moiety, which consists of two fused thiazole rings, has been a particular focus in the design of functional MOFs due to its rigidity, planarity, and exceptional fluorescence properties. rsc.orgrsc.org These TTZ-based MOFs have shown promise in fluorescence sensing, catalysis, and bioimaging. rsc.orgrsc.org While no MOFs incorporating This compound have been reported, its rigid structure and potential coordination sites suggest its viability as a linker in the design of novel MOFs with tailored properties.

Furthermore, thiazolium salts, which are N-alkylated thiazole derivatives, are known to act as catalysts in reactions such as the Stetter reaction and the Benzoin (B196080) condensation. wikipedia.org The catalytic activity stems from the ability to form a stable carbene intermediate. While This compound is not a thiazolium salt, its derivatives could potentially be functionalized to serve as catalyst precursors. Chitosan-based Schiff's base hydrogels have been used as eco-friendly biocatalysts for the synthesis of novel thiazole derivatives. nih.gov

Probes for Chemical Biology Studies

The thiazole scaffold is a privileged structure in medicinal chemistry and is found in numerous biologically active compounds, including vitamin B1 (thiamine). wikipedia.orgnih.gov Thiazole derivatives exhibit a wide range of biological activities, making them valuable tools for chemical biology research. nih.gov

Design and Synthesis of Ligands for Molecular Targets

The design and synthesis of thiazole-based ligands for specific molecular targets is an active area of research. These ligands can be used to probe the function of proteins and other biomolecules. For example, thiazole derivatives have been designed as inhibitors of enzymes such as human lactate (B86563) dehydrogenase A (hLDHA) and monoamine oxidase (MAO). nih.govnih.gov

The synthesis of such ligands often involves multi-step procedures. A general approach to thiazole synthesis is the Hantzsch thiazole synthesis. nih.gov More recent methods include one-pot multicomponent reactions and the use of eco-friendly catalysts. nih.govnih.gov The synthesis of This compound would likely involve the cyclization of a precursor containing the phenyl group and the subsequent chlorination of the thiazole ring.

| Thiazole-Based Ligand | Molecular Target | Biological Activity | Reference |

| Thiazole scaffold-based small molecules | Human Lactate Dehydrogenase A (hLDHA) | Anticancer | nih.govnih.govacs.org |

| Thiazole ring-bearing compounds | Monoamine Oxidase (MAO) | MAO inhibition | nih.gov |

| Thiazole/thiadiazole carboxamides | c-Met kinase | Anticancer | tandfonline.com |

| Thiazole-based derivatives | Tubulin | Tubulin polymerization inhibition | frontiersin.org |

Mechanistic Studies of Molecular Recognition via Chemical Interaction Analysis

Understanding how a ligand interacts with its molecular target is crucial for the design of more potent and selective probes. Molecular docking and other computational methods are powerful tools for studying these interactions at the chemical level. nih.govnih.gov These studies can predict the binding mode of a ligand in the active site of a protein and identify key interactions, such as hydrogen bonds and hydrophobic interactions.

For instance, molecular docking studies of thiazole-based hLDHA inhibitors have revealed strong interactions with key amino acid residues in the enzyme's active site. nih.govacs.org Similarly, docking studies of thiazole derivatives with MAO have helped to elucidate their binding modes. nih.gov While no such studies have been reported for This compound , its structure suggests that the phenyl group could engage in hydrophobic interactions, while the chlorine atoms could participate in halogen bonding, a type of non-covalent interaction that is gaining recognition in molecular design. The thiazole nitrogen could act as a hydrogen bond acceptor.

Future Research Directions and Emerging Trends for 4,5 Dichloro 3 Phenyl 1,2 Thiazole

Development of Highly Efficient and Selective Synthetic Methodologies

The future synthesis of 4,5-Dichloro-3-phenyl-1,2-thiazole (B6185698) and its analogs will focus on methodologies that offer high efficiency, selectivity, and operational simplicity. While classical methods like the Hantzsch synthesis have been foundational for thiazole (B1198619) chemistry, emerging strategies are set to provide greater control over substitution patterns, which is particularly crucial for producing a specifically substituted compound like this compound. rsc.orgingentaconnect.comnih.gov

Future research will likely prioritize:

One-Pot, Multi-Component Reactions (MCRs): These reactions are gaining appeal due to their efficiency and reduced waste generation. nih.gov Developing an MCR for this compound would streamline its production from simple precursors in a single step.

Catalyst-Driven Strategies: The use of novel catalysts, including transition metals (like Palladium and Copper) and organocatalysts, can enable milder reaction conditions and higher selectivity. numberanalytics.com Research into catalysts that can direct the specific chlorination at the C4 and C5 positions of the thiazole ring is a significant area for exploration.

Formal [4+1] Cycloadditions: A novel strategy involving the reaction of NaSH with bromoisocyanoalkenes presents a versatile route to substituted thiazoles. acs.org Adapting this method could provide a new pathway to the 3-phenyl-1,2-thiazole core, which could then be selectively chlorinated.

Table 1: Comparison of Synthetic Methodologies for Substituted Thiazoles

| Methodology | Description | Advantages | Potential for this compound |

|---|---|---|---|

| Hantzsch Synthesis | Condensation reaction between α-halocarbonyl compounds and thioamides. rsc.orgingentaconnect.com | Well-established, versatile for various substitutions. | Could be adapted, but may lack regioselectivity for dichlorination. |

| Multi-Component Reactions (MCRs) | Combining three or more reactants in a single pot to form the product. nih.gov | High atom economy, reduced waste, operational simplicity. | Ideal for developing a streamlined, efficient synthesis. |

| Catalytic Cyclization | Use of metal or organocatalysts to promote ring formation. numberanalytics.comacs.org | High yields, mild conditions, potential for stereoselectivity. | Key for achieving selective C-C and C-S bond formations. |

| [4+1] Cycloaddition | Reaction of an isocyanoalkene derivative with a sulfur source. acs.org | Novel pathway, good for specific substitution patterns. | Offers a unique retrosynthetic approach to the core structure. |

Exploration of Novel Reaction Pathways and Transformations

The reactivity of the this compound ring is an area ripe for investigation. The presence of two electron-withdrawing chlorine atoms, combined with the phenyl group, significantly influences the electronic properties of the thiazole core, opening up avenues for unique chemical transformations.

Future studies will likely investigate:

Nucleophilic Substitution: The C2, C4, and C5 positions in the thiazole ring are susceptible to nucleophilic attack. pharmaguideline.com The chlorine atoms in this compound are expected to be excellent leaving groups, allowing for the introduction of a wide range of functional groups through nucleophilic substitution reactions.

Metal-Catalyzed Cross-Coupling: The C-Cl bonds present an opportunity for various palladium- or copper-catalyzed cross-coupling reactions, enabling the synthesis of more complex derivatives with new carbon-carbon or carbon-heteroatom bonds.

Enzymatic Transformations: The use of biocatalysts, such as vanadium-dependent haloperoxidases, is an emerging field that could offer highly selective and environmentally friendly transformations. nih.govacs.org Enzymes could potentially be used for selective halogenation or dehalogenation, or for mediating dimerization reactions to form novel linked structures. nih.govacs.org

Advanced Characterization Techniques for Intricate Structural Features

A comprehensive understanding of the structure-property relationships of this compound and its derivatives necessitates the use of advanced characterization techniques. While standard methods like NMR, IR, and mass spectrometry are essential for routine structural confirmation, more sophisticated techniques are needed to probe finer details. mdpi.comnih.gov

Key future directions include:

Single-Crystal X-ray Diffraction (SC-XRD): This technique is invaluable for unambiguously determining the three-dimensional molecular structure, including bond lengths, angles, and intermolecular interactions in the solid state. researchgate.net

Real-Time Reaction Monitoring: Techniques such as in-situ NMR or mass spectrometry can provide real-time data on reaction kinetics and the formation of intermediates, which is crucial for optimizing new synthetic methods and understanding reaction mechanisms. numberanalytics.com

Advanced Spectroscopic Analysis: Probing the excited-state dynamics and photophysical properties using techniques like time-resolved fluorescence and transient absorption spectroscopy will be essential, particularly if the molecule is explored for applications in materials science or sensing.

Deeper Integration of Theoretical and Experimental Studies

The synergy between computational chemistry and experimental work is a powerful paradigm for accelerating research. For this compound, theoretical studies can provide profound insights into its behavior and guide experimental design.

This integration will involve:

Density Functional Theory (DFT) Calculations: DFT can be used to predict geometric structures, electronic properties (such as HOMO-LUMO energy gaps), and spectroscopic data (IR, NMR). researchgate.netacs.org These predictions can be compared with experimental results to validate both the theoretical models and the experimental findings.

Reaction Mechanism Elucidation: Computational modeling can map out potential energy surfaces for proposed reaction pathways, helping to determine the most likely mechanism and identify key transition states. researchgate.net This is particularly useful for understanding the regioselectivity of substitution reactions.

Predicting Molecular Properties: Time-dependent DFT (TDDFT) can be employed to predict UV-vis absorption and fluorescence emission spectra, guiding the design of new derivatives with specific optical properties for applications in sensing or as functional dyes. acs.org

Table 2: Synergy Between Theoretical Predictions and Experimental Validation

| Area of Study | Theoretical Approach (Prediction) | Experimental Technique (Validation) |

|---|---|---|

| Molecular Structure | DFT geometry optimization. researchgate.net | Single-Crystal X-ray Diffraction, NMR spectroscopy. researchgate.net |

| Spectroscopic Properties | TDDFT for UV-vis spectra; GIAO-DFT for NMR shifts. acs.org | UV-vis and fluorescence spectroscopy; 1H & 13C NMR. nih.gov |

| Reactivity | Fukui function analysis, calculation of activation energies. researchgate.net | Kinetic studies, product analysis from test reactions. |

| Reaction Mechanisms | Transition state theory, intrinsic reaction coordinate calculations. | In-situ reaction monitoring, isolation of intermediates. numberanalytics.com |

Expanding Application Horizons in Non-Traditional Areas (e.g., catalysis, sensing)

While thiazoles are well-known in medicinal chemistry, future research on this compound should explore its potential in non-traditional fields like catalysis and chemical sensing. researchgate.netnumberanalytics.com The unique electronic and structural features of this compound make it an interesting scaffold for such applications.

Emerging trends include:

Thiazole-Based Chemosensors: Thiazole derivatives have shown significant promise as fluorescent or colorimetric sensors for detecting various analytes, including metal ions and water. researchgate.netresearchgate.netmdpi.com The nitrogen and sulfur atoms can act as coordination sites, and the phenyl and chloro- substituents can be modified to tune the sensor's selectivity and sensitivity. Thiazole orange, for instance, is a well-known fluorescent dye used in sensing applications. nih.gov

Catalysis: Alkylation of the thiazole nitrogen leads to the formation of thiazolium salts, which are known to be effective catalysts in reactions like the benzoin (B196080) condensation and the Stetter reaction. wikipedia.org Investigating the catalytic activity of thiazolium salts derived from this compound could lead to new catalytic systems with unique reactivity.

Luminescent Materials: By incorporating the this compound unit into larger conjugated systems or metal-organic frameworks (MOFs), it may be possible to create new materials with interesting photoluminescent properties for applications in organic light-emitting diodes (OLEDs) or as luminescent probes. scientificarchives.com

Table 3: Potential Non-Traditional Applications for Thiazole Derivatives

| Application Area | Principle | Potential Role of this compound |

|---|---|---|

| Chemical Sensing | Changes in fluorescence or color upon binding to an analyte. researchgate.net | The core scaffold can be functionalized to create selective binding pockets for specific ions or molecules. |

| Organocatalysis | Formation of thiazolium salts that act as catalysts. wikipedia.org | Derivatives could serve as precursors to novel catalysts with tailored steric and electronic properties. |

| Materials Science | Incorporation into polymers or MOFs to create functional materials. scientificarchives.com | Can act as a building block for luminescent or conductive materials. |

Sustainable and Eco-Friendly Approaches in Thiazole Chemistry

In line with the global push for green chemistry, future research on this compound will increasingly focus on sustainable and environmentally friendly methods. ijpsjournal.comnih.govbohrium.com This involves minimizing waste, reducing energy consumption, and using less hazardous materials. benthamdirect.com

Key sustainable strategies include:

Green Solvents: Replacing traditional volatile organic compounds with greener alternatives like water, ionic liquids, or polyethylene (B3416737) glycol (PEG). bohrium.com Some reactions have even been shown to be effective in solvent-free conditions. nih.govijpsjournal.com

Energy-Efficient Synthesis: Utilizing microwave irradiation or ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. jocpr.combepls.com

Biocatalysis and Recyclable Catalysts: Employing enzymes or robust, recyclable catalysts (such as magnetic nanoparticles) aligns with green chemistry principles by offering high selectivity under mild conditions and reducing catalyst waste. mdpi.combohrium.comjocpr.com

Table 4: Comparison of Conventional vs. Green Synthetic Approaches

| Parameter | Conventional Approach | Green Chemistry Approach |

|---|---|---|

| Solvents | Often uses hazardous, volatile organic solvents. | Employs water, ionic liquids, or solvent-free conditions. ijpsjournal.combohrium.com |

| Energy | Relies on prolonged heating (reflux). | Uses microwave or ultrasound energy for rapid heating. jocpr.combepls.com |

| Catalysts | May use stoichiometric reagents or non-recyclable catalysts. | Focuses on biocatalysts or recyclable heterogeneous catalysts. numberanalytics.commdpi.com |

| Waste | Can generate significant amounts of byproducts and waste. | Aims for high atom economy and minimal waste generation. nih.govbenthamdirect.com |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4,5-Dichloro-3-phenyl-1,2-thiazole derivatives for reproducibility?

- Methodological Answer : Use reflux conditions with polar aprotic solvents like DMSO to facilitate cyclization reactions. For example, refluxing intermediates (e.g., substituted hydrazides) for 18 hours at controlled temperatures, followed by crystallization in water-ethanol mixtures, yields stable products (65% yield) . Purification via reduced-pressure distillation and recrystallization ensures high purity. Confirm reaction progress using thin-layer chromatography (TLC) to monitor byproduct formation .

Q. What characterization techniques are critical for verifying the structure of this compound analogs?

- Methodological Answer : Combine elemental analysis (C, H, N, S) with spectroscopic methods:

- IR Spectroscopy : Identify functional groups (e.g., C-Cl stretches at ~600–800 cm⁻¹, thiazole ring vibrations).

- ¹H NMR : Confirm substituent integration and coupling patterns (e.g., phenyl protons at δ 7.2–7.8 ppm).

- Melting Point Analysis : Compare with literature values (e.g., 141–143°C for triazole derivatives) to validate purity .

Q. How can researchers assess the biological activity of this compound derivatives in preliminary screens?

- Methodological Answer : Use standardized antimicrobial assays (e.g., agar diffusion for bacterial/fungal strains) or enzyme inhibition studies. For example, Schiff base derivatives of triazole-thiadiazole hybrids show enhanced activity due to electron-withdrawing substituents (e.g., -Cl, -NO₂) . Include positive controls (e.g., ampicillin) and quantify activity via MIC/MBC values.

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, halogenation) affect the pharmacological activity of this compound derivatives?

- Methodological Answer :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the phenyl ring to enhance lipophilicity and membrane permeability. For example, 2,4-dichlorophenoxy groups improve antimicrobial potency by 30–40% compared to unsubstituted analogs .

- SAR Analysis : Use comparative bioactivity data (e.g., IC₅₀ values) to correlate substituent electronic/steric properties with target binding .

Q. What computational tools are effective for predicting the stability and reactivity of this compound derivatives?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to analyze frontier orbitals (HOMO-LUMO gaps) and charge distribution. Compare with X-ray crystallography data (e.g., bond angles, dihedral distortions) to validate computational models .

- Molecular Docking : Screen derivatives against target proteins (e.g., bacterial DNA gyrase) using AutoDock Vina to predict binding affinities and guide synthetic prioritization .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Standardize Assay Conditions : Control variables like solvent (DMSO concentration ≤1%), inoculum size, and incubation time.

- Cross-Validation : Replicate conflicting results using orthogonal methods (e.g., SPR for binding constants vs. FRET for thermal stability) .

- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., higher chlorine content correlates with cytotoxicity but lower selectivity) .

Q. What strategies improve the solubility and stability of this compound salts in aqueous media?

- Methodological Answer :

- Salt Formation : React thiazole-thioacetic acids with inorganic bases (e.g., NaOH/KOH) or organic amines (e.g., morpholine) to form water-soluble salts. For example, sodium salts exhibit 5–10× higher solubility than parent acids .

- Coordination Complexes : Synthesize metal chelates (e.g., Zn²⁺, Cu²⁺) to enhance stability under physiological pH. Characterize complexes via IR (metal-ligand vibrations) and TGA (thermal decomposition profiles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.